5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride
Description
5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride is a heterocyclic compound featuring a pyrazolidin-3-one core fused with a 5-bromopyridin-3-yl substituent and a hydrochloride counterion. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or agrochemical applications. This compound is synthesized via modular approaches involving coupling reactions between pyrazolidin-3-one precursors and bromopyridine derivatives, as exemplified in recent synthetic methodologies for analogous pyrazolidin-3-one compounds .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)pyrazolidin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O.ClH/c9-6-1-5(3-10-4-6)7-2-8(13)12-11-7;/h1,3-4,7,11H,2H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKANFCKOUZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C2=CC(=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Coupling Reaction: The 5-bromopyridine is then coupled with a pyrazolidinone derivative under specific reaction conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, followed by purification and crystallization processes to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The pyrazolidinone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered oxidation states.
Hydrolysis: Hydrolyzed products with open-ring structures.
Scientific Research Applications
5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the pyrazolidinone ring can modulate the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolidin-3-one Derivatives
Pyrazolidin-3-one analogs vary in substituents attached to the core, alkyl chains, linkers, and functional groups. For instance:
- Synthetic Analogs from RSC Advances (2023): A study synthesized 11 pyrazolidin-3-one analogs with modifications in the alkyl chain, linker, and amino ester/acid components. These analogs demonstrated varied bioactivity in plant hormone signaling, suggesting that the bromopyridine group in 5-(5-bromopyridin-3-yl)pyrazolidin-3-one hydrochloride may confer distinct electronic or steric effects compared to non-halogenated or differently substituted analogs .
- Tapentadol Hydrochloride: Though pharmacologically distinct (an opioid analgesic), Tapentadol shares a hydrochloride salt and a bicyclic structure. Unlike this compound, Tapentadol lacks halogenated aromatic systems, highlighting how structural differences dictate therapeutic applications .

Bromopyridine Derivatives
The bromopyridine moiety is critical for cross-coupling reactions and biological interactions. Key comparisons include:
- 5-Bromo-2-chloropyridin-3-ol (Catalog of Pyridine Compounds, 2017): This compound features hydroxyl and chlorine substituents on the pyridine ring.
- 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: With an oxazole ring and benzyloxy group, this derivative (MW: 331.16) differs in core structure and substitution pattern. The oxazole’s electron-rich nature contrasts with pyrazolidin-3-one’s hydrogen-bonding capability, affecting solubility and target binding .
Structural and Functional Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one HCl | Pyrazolidin-3-one | 5-Bromopyridin-3-yl, HCl | Not reported | Enhanced solubility, halogenated |
| 5-Bromo-2-chloropyridin-3-ol | Pyridine | Br, Cl, -OH | Not reported | Polar, reactive |
| 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | Oxazole | Br, benzyloxy | 331.16 | Lipophilic, aromatic |
| Tapentadol Hydrochloride | Bicyclic amine | -OCH3, -Ph, HCl | 257.80 | Analgesic, non-halogenated |
Research Findings and Implications
- Synthetic Flexibility: The modular synthesis of pyrazolidin-3-one analogs allows for systematic exploration of substituent effects. The bromopyridine group in this compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs .
- Biological Relevance: Bromopyridine derivatives often exhibit antimicrobial or kinase-inhibitory activity.
- Solubility and Formulation: The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development. This contrasts with neutral bromopyridine derivatives like 5-bromo-2-chloropyridin-3-ol, which may require formulation adjuvants .
Biological Activity
Introduction
5-(5-Bromopyridin-3-yl)pyrazolidin-3-one hydrochloride is a pyrazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazolidinones are known for their pharmacological significance, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a brominated pyridine ring and a pyrazolidinone core, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolidinone derivatives. For instance, compounds structurally similar to 5-(5-Bromopyridin-3-yl)pyrazolidin-3-one have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study assessing the cytotoxicity of similar pyrazolidinones, it was found that these compounds exhibited IC50 values ranging from 4.64 µM to 9.22 µM against Jurkat and HeLa cells, respectively . The mechanism involves cell cycle arrest in the sub-G1 phase, indicating apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Bromopyridin derivative | Jurkat | 4.64 ± 0.08 | Apoptosis |
| 5-Bromopyridin derivative | HeLa | 9.22 ± 0.17 | Apoptosis |
Antioxidant Activity
Pyrazolidone derivatives are also recognized for their antioxidant properties . The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases.
- Research Findings : Studies indicate that related compounds can reduce reactive oxygen species (ROS) levels significantly, thereby protecting cellular components from oxidative damage . This antioxidant action is particularly beneficial in conditions like ischemia-reperfusion injury.
Antimicrobial Activity
The antimicrobial efficacy of pyrazolidinones has been extensively documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi.
- Antibacterial Studies : Various derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Pyrazolidine derivative | <10 |
| Escherichia coli | Pyrazolidine derivative | <20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolidinones is another area of interest. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Mechanism of Action : They act by modulating the NF-kB pathway, which is central to inflammation regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of pyrazolidinones. Modifications on the pyridine ring or the pyrazolidine core can enhance potency and selectivity.
Key Findings in SAR:
- Bromination : The presence of bromine on the pyridine ring has been linked to increased cytotoxicity.
- Substituents on Pyrazolidine Core : Electron-withdrawing groups tend to enhance anticancer activity while maintaining low toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

